molecular formula C15H18ClNO3 B2530729 (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride CAS No. 1335282-15-9

(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride

Katalognummer: B2530729
CAS-Nummer: 1335282-15-9
Molekulargewicht: 295.76
InChI-Schlüssel: CYFDKXLBMMEWNV-ZOWNYOTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride" is a chiral small molecule featuring a pyridinone core substituted with hydroxyl, methyl, and a 1-hydroxy-3-phenylpropan-2-yl group. The pyridinone scaffold is known for metal-binding properties, while the phenylpropanol moiety may influence lipophilicity and bioavailability. Structural elucidation of such compounds typically employs NMR, UV spectroscopy, and X-ray crystallography, with software like SHELX widely used for crystallographic refinement .

Eigenschaften

IUPAC Name

3-hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3.ClH/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12;/h2-8,13,17,19H,9-10H2,1H3;1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFDKXLBMMEWNV-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C(CC2=CC=CC=C2)CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C=CN1[C@@H](CC2=CC=CC=C2)CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Ring: The initial step involves the construction of the pyridinone ring through cyclization reactions.

    Introduction of Hydroxy and Phenylpropanol Groups:

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification and chiral resolution.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound’s hydroxyl groups are susceptible to oxidation. The secondary alcohol on the phenylpropanol sidechain can be oxidized to a ketone under controlled conditions. For example:

Reagent/ConditionsProduct FormedNotes
KMnO₄ (acidic)1-Oxo-3-phenylpropan-2-yl derivativeSelective oxidation of alcohol to ketone
CrO₃ (Jones oxidation)Corresponding carboxylic acid (if over-oxidized)Rare under mild conditions

The 3-hydroxypyridinone ring is less prone to oxidation due to resonance stabilization but may undergo ring-opening under strong oxidative conditions (e.g., HNO₃) to yield carboxylic acid derivatives .

Reduction Reactions

The pyridinone ring can be reduced to a piperidine derivative, altering its electronic properties:

Reagent/ConditionsProduct FormedYield/Selectivity
NaBH₄/MeOHPartially reduced dihydropyridinoneLimited applicability
LiAlH₄/THFFully saturated piperidineRequires anhydrous conditions

Reduction of the phenylpropanol hydroxyl group is sterically hindered, favoring retention of the alcohol moiety .

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions. For instance:

Halogenation
Reaction with SOCl₂ or PBr₃ replaces the hydroxyl group with Cl or Br:

(S)-3-Hydroxy...+SOCl2(S)-3-Chloro...+HCl+SO2\text{(S)-3-Hydroxy...} + \text{SOCl}_2 \rightarrow \text{(S)-3-Chloro...} + \text{HCl} + \text{SO}_2

This reaction is critical for synthesizing analogs with enhanced lipophilicity .

Etherification
Alkylation with alkyl halides (e.g., CH₃I) in basic media yields ether derivatives:

(S)-3-Hydroxy...+CH₃INaOH(S)-3-Methoxy...\text{(S)-3-Hydroxy...} + \text{CH₃I} \xrightarrow{\text{NaOH}} \text{(S)-3-Methoxy...}

Thionation Reactions

Lawesson’s reagent converts the pyridinone oxygen to sulfur, generating a thione:

Pyridin-4-one+Lawesson’s reagentPyridin-4-thione\text{Pyridin-4-one} + \text{Lawesson’s reagent} \rightarrow \text{Pyridin-4-thione}

This modification enhances metal-chelating capacity, relevant for HDAC inhibition studies .

Metal Complexation

The 3-hydroxypyridinone moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Al³⁺):

Metal IonStability Constant (log K)Application
Fe³⁺~18Potential for iron chelation
Al³⁺~14Studied in neurodegenerative disease models

These complexes are characterized by UV-Vis spectroscopy and X-ray crystallography .

Acid-Base Behavior

As a hydrochloride salt, the compound exhibits pH-dependent solubility:

  • Protonation: The pyridinone nitrogen (pKa ~4.5) protonates in acidic media, enhancing water solubility.

  • Deprotonation: At physiological pH (7.4), the compound exists as a zwitterion, influencing bioavailability .

Comparative Reactivity with Analogs

Compared to simpler hydroxypyridinones (e.g., 3-hydroxy-2-methyl-4(1H)-pyridinone ), the phenylpropanol sidechain introduces steric effects that:

  • Slow down nucleophilic substitutions at the hydroxyl group.

  • Stabilize intermediates in oxidation reactions via resonance.

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride serves as a building block in organic synthesis. Its unique structure allows for the development of complex molecules, facilitating advancements in synthetic methodologies.

Biology

The compound has been studied for its potential biological activities, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound shows promise in binding to various receptors, influencing cellular responses.

Medicine

Research indicates that this compound could have therapeutic potential in treating several diseases:

  • Neurological Disorders : It has been investigated for its ability to modulate glycine transporters, which are implicated in conditions such as schizophrenia.
    "Inhibition of GlyT1 Transporter: Similar to other compounds with a phenylpropanolamine structure, this compound has shown potential as a selective inhibitor of the glycine transporter GlyT1" .
  • Antioxidant Activity : The hydroxyl groups suggest possible antioxidant properties, which may help mitigate oxidative stress in biological systems.

Industry

In industrial applications, (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride is utilized in the development of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various formulations.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of GlyT1 Transporter : This activity is crucial for potential treatments of neurological disorders.
  • Antioxidant Activity : The structural hydroxyl groups contribute to possible protective effects against oxidative damage.
  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective benefits against excitotoxicity.

Wirkmechanismus

The mechanism of action of (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and exerting its effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound shares structural motifs with other pyridinone derivatives and hydrochloride salts. Below is a comparative analysis based on available

Compound Molecular Formula Molecular Weight Key Functional Groups Potential Applications
Target Compound (Not explicitly provided) (Estimated ~350-400) Pyridinone, hydroxyl, phenylpropanol, methyl, hydrochloride Chelation, pharmaceuticals
1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone C21H18ClFN6O2 440.86 Chloro-fluorophenyl, pyrimidinyl, pyridinone, hydroxyethyl Kinase inhibitors, targeted therapies
(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride (Complex heterocyclic) (Estimated ~500-550) Pyrazolo-pyrimidine, pyrrolidinone, chloro, fluoro, hydrochloride Anticancer/antiviral agents

Key Observations:

  • Pyridinone Core: All three compounds contain a pyridinone ring, which is critical for hydrogen bonding and metal coordination. The target compound’s lack of halogen substituents (unlike the chloro-fluorophenyl group in ) may reduce toxicity and alter substrate specificity.
  • Hydrochloride Salt : The salt form enhances aqueous solubility, a common feature in pharmaceuticals to improve bioavailability .
  • Chirality: The (S)-configuration in the target compound contrasts with the (R)-configured pyrrolidinone in , highlighting stereochemistry’s role in biological activity.

Spectroscopic and Crystallographic Characterization

  • NMR/UV Spectroscopy : Similar to the isolation of Zygocaperoside and Isorhamnetin-3-O glycoside , the target compound’s structure would require 1H/13C-NMR and UV analysis to confirm functional groups and conjugation.
  • X-ray Crystallography : SHELX software is widely used for resolving chiral centers, as seen in enantiomorph-polarity estimation via Flack or Rogers parameters . The target’s (S)-configuration could be validated using these methods.

Pharmacological and Physicochemical Properties

  • Bioactivity: Pyridinones in are linked to kinase inhibition, while pyrazolo-pyrimidines in are associated with anticancer activity. The target’s hydroxyl groups may favor chelation-based mechanisms.

Biologische Aktivität

(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H17ClN2O3
  • Molecular Weight : 300.75 g/mol

The compound features a pyridine ring substituted with hydroxyl and phenyl groups, which contribute to its biological activity.

Research indicates that (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride exhibits several mechanisms of action:

  • Inhibition of GlyT1 Transporter : Similar to other compounds with a phenylpropanolamine structure, this compound has shown potential as a selective inhibitor of the glycine transporter GlyT1, which is implicated in various neurological disorders such as schizophrenia .
  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which may help in reducing oxidative stress in biological systems.
  • Neuroprotective Effects : Studies have indicated that compounds with similar structural motifs can provide neuroprotection against excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride:

Activity Description Reference
GlyT1 InhibitionSelectively inhibits GlyT1 transporter, affecting glycine uptake in neuronal cells.
Antioxidant PropertiesExhibits potential to scavenge free radicals and reduce oxidative damage.
Neuroprotective EffectsMay protect neurons from excitotoxicity and promote cell survival under stress conditions.
Cytotoxicity in Cancer CellsDisplays cytotoxic effects on certain cancer cell lines, suggesting potential for anticancer therapy.

Study 1: GlyT1 Inhibition

A study evaluated the inhibitory effect of (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride on the glycine transporter GlyT1. The results demonstrated that at a concentration of 10 µM, the compound significantly reduced glycine uptake in HEK293 cells expressing GlyT1, indicating its potential as a therapeutic agent for schizophrenia .

Study 2: Antioxidant Activity

In vitro assays were conducted to assess the antioxidant capacity of the compound using DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity, comparable to standard antioxidants like ascorbic acid, highlighting its potential use in preventing oxidative stress-related diseases .

Study 3: Neuroprotective Effects

Research involving neuronal cell cultures exposed to glutamate toxicity showed that treatment with (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride resulted in increased cell viability and reduced apoptosis markers. This suggests that the compound may have neuroprotective effects relevant for conditions such as Alzheimer's disease .

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Methodological Answer:

  • Step 1: Employ stereoselective synthesis techniques to preserve the (S)-configuration. For example, use chiral catalysts or enantiomerically pure starting materials, as seen in structurally related compounds .
  • Step 2: Monitor reaction conditions (temperature, pH, solvent polarity) to minimize racemization. Evidence from analogous syntheses suggests that low temperatures (0–5°C) and aprotic solvents (e.g., THF) improve stereochemical fidelity .
  • Step 3: Purify the hydrochloride salt via recrystallization using ethanol/water mixtures, ensuring removal of unreacted precursors. Chromatography (e.g., reverse-phase HPLC) may further enhance purity .

Q. What analytical techniques are critical for structural characterization and confirmation of the stereochemistry?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve the absolute configuration. Ensure high-resolution data collection (≤1.0 Å) to minimize ambiguity in chiral center assignment .
  • NMR Spectroscopy: Combine 1D 1H^1 \text{H}/13C^{13}\text{C} NMR with 2D techniques (COSY, NOESY) to assign proton environments and spatial relationships. For example, NOE correlations can confirm the spatial arrangement of the 2-methyl and 3-hydroxy groups .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing the hydrochloride form from free bases .

Q. How can solubility and stability be experimentally determined for in vitro assays?

Methodological Answer:

  • Solubility: Perform equilibrium solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectrophotometry. Centrifuge suspensions at 15,000 rpm for 30 min to isolate supernatant for quantification .
  • Stability: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of the pyridinone ring) indicate susceptibility to moisture or heat .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during large-scale synthesis, and what analytical methods validate it?

Methodological Answer:

  • Chiral HPLC: Use a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (80:20) + 0.1% TFA. Monitor retention times to distinguish (S)-enantiomer from (R)-counterparts .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational models (TD-DFT) to confirm optical activity and enantiomeric excess (>99%) .

Q. How to resolve contradictions in crystallographic data when the compound exhibits twinning or pseudosymmetry?

Methodological Answer:

  • Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model twin domains. Refine twin fractions and Hooft y parameters to reconcile discrepancies in electron density maps .
  • Enantiomorph Discrimination: Apply Flack’s x parameter (superior to Rogers’ η for near-centrosymmetric structures) to validate the correct chiral assignment via least-squares refinement .

Q. What strategies mitigate instability in aqueous solutions during biological assays?

Methodological Answer:

  • Lyophilization: Prepare lyophilized aliquots using cryoprotectants (e.g., trehalose) to prevent hydrolysis. Reconstitute in DMSO immediately before assays .
  • Buffer Optimization: Add antioxidants (e.g., 0.1% ascorbic acid) to PBS to stabilize the pyridinone ring against oxidative degradation .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

Methodological Answer:

  • Re-evaluate Force Fields: Use COSMO-RS simulations with refined sigma profiles to account for protonation states (hydrochloride vs. free base).
  • Experimental Validation: Compare shake-flask measurements (using potentiometric titration) with computational predictions to identify systematic errors .

Safety and Handling Protocols

Q. What laboratory precautions are essential given the compound’s reactivity?

Methodological Answer:

  • Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors.
  • PPE: Wear nitrile gloves and safety goggles to prevent skin/eye irritation, as recommended in safety data sheets for structurally similar hydrochlorides .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.